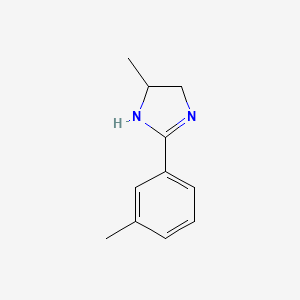
3-(2-Methylthiophen-3-yl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound features an isoxazole ring substituted with an amino group and a thienyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methyl-3-thienyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-thiophenecarboxylic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization to yield the isoxazole ring. The amino group is introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and amination processes. The scalability of these methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-methyl-3-thienyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-3-(2-methyl-3-thienyl)isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-methyl-3-thienyl)isoxazole involves its interaction with specific molecular targets. The amino group and the isoxazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The thienyl group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(2-thienyl)isoxazole: Lacks the methyl group on the thienyl ring.
5-Amino-3-(3-methyl-2-thienyl)isoxazole: Has a different substitution pattern on the thienyl ring.
Uniqueness
5-Amino-3-(2-methyl-3-thienyl)isoxazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-(2-methylthiophen-3-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-6(2-3-12-5)7-4-8(9)11-10-7/h2-4H,9H2,1H3 |
InChI Key |
FSSOUFDYTARSME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)

![2-Boc-7-iodo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13691076.png)




